![molecular formula C14H23NO4 B13506111 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl protecting group. This compound is of significant interest in organic synthesis and chemical biology due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid typically involves the reaction of bicyclo[6.1.0]nonyne with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring to prevent moisture and air from affecting the reaction . The organic solutions are concentrated by rotary evaporation at temperatures ranging from 25-80°C and pressures of 15-30 torr .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the use of high-purity reagents to ensure consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Jones reagent.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Jones reagent, typically used in an aqueous medium.
Reduction: LiAlH(Ot-Bu)3 or DIBAH, used at temperatures below 0°C.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aldehydes or alcohols.
Substitution: Formation of the free amine after removal of the tert-butoxycarbonyl group.
Aplicaciones Científicas De Investigación
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is used in various scientific research applications:
Chemistry: As a stable intermediate in the synthesis of complex molecules.
Biology: In the development of stable molecular probes for labeling biomolecules.
Medicine: Potential use in drug development due to its stability and reactivity.
Industry: Used in the production of stable derivatives for various applications.
Mecanismo De Acción
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid involves its ability to undergo bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction is highly selective and occurs without interfering with biological molecules, making it useful for labeling and tracking biomolecules in complex biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is unique due to its bicyclic structure and the presence of the tert-butoxycarbonyl protecting group, which provides stability and reactivity. This makes it particularly useful in bioorthogonal chemistry and the development of stable molecular probes .
Propiedades
Fórmula molecular |
C14H23NO4 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-4-6-14(11(16)17)9-10(14)5-8-15/h10H,4-9H2,1-3H3,(H,16,17) |
Clave InChI |
YPGXKHDBZWZIDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(CC2CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
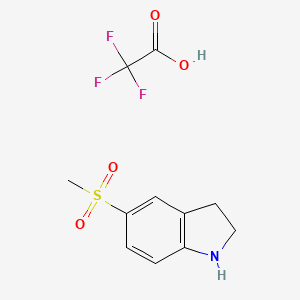
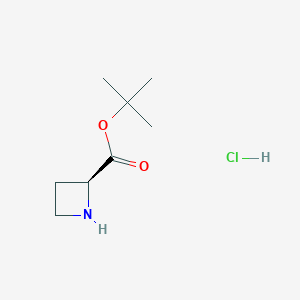
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)

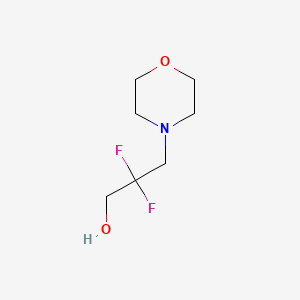
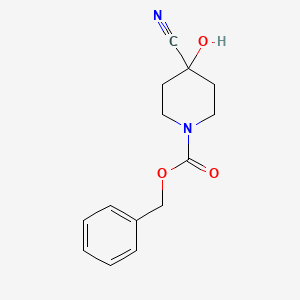
![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)
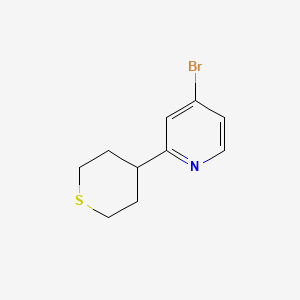
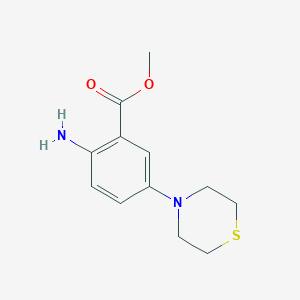

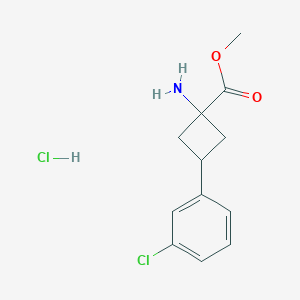
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
